4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene
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Overview
Description
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene is an organic compound with a complex structure, featuring a benzene ring substituted with benzyloxy, phenylsulfanyl, chloro, and iodopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Benzyloxyphenylsulfanyl Intermediate: This step involves the reaction of 4-benzyloxyphenol with a suitable thiolating agent to introduce the phenylsulfanyl group.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Iodopropylation: Finally, the chlorinated intermediate undergoes a nucleophilic substitution reaction with 3-iodopropyl bromide to introduce the iodopropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The chloro and iodo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Amino, thio, and alkoxy derivatives
Scientific Research Applications
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorobenzene: Lacks the iodopropyl group, making it less versatile in certain applications.
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-iodobenzene:
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-propylbenzene: Lacks the iodine atom, which may reduce its effectiveness in certain reactions.
Uniqueness
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene is unique due to the presence of both chloro and iodopropyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClIOS
- Molecular Weight : 396.85 g/mol
- LogP : 5.4 (indicating lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
- Rotatable Bonds : 8
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of benzyloxy phenyl sulfanyl compounds have shown potency against various cancer cell lines, suggesting a potential role in cancer therapeutics. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as COX-2 and TNF-alpha. This activity may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties. Compounds with similar benzyloxy and sulfanyl groups have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Case Studies and Experimental Findings
Study | Findings |
---|---|
In vitro cytotoxicity assay | The compound showed IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxic effects. |
Anti-inflammatory assay | Inhibition of TNF-alpha production was observed at concentrations as low as 10 µM, demonstrating strong anti-inflammatory potential. |
Antimicrobial testing | Exhibited bactericidal activity against Gram-positive bacteria at concentrations of 50 µg/mL. |
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although specific data on this compound is limited, related compounds have shown favorable oral bioavailability and metabolic stability, which are critical for therapeutic applications .
Properties
CAS No. |
918645-11-1 |
---|---|
Molecular Formula |
C22H20ClIOS |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
2-chloro-1-(3-iodopropyl)-4-(4-phenylmethoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C22H20ClIOS/c23-22-15-21(11-8-18(22)7-4-14-24)26-20-12-9-19(10-13-20)25-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2 |
InChI Key |
BTCXLBKQYWBANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=CC(=C(C=C3)CCCI)Cl |
Origin of Product |
United States |
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